molecular formula C23H17NO4S B7484353 1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone

1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone

Cat. No.: B7484353
M. Wt: 403.5 g/mol
InChI Key: GFLJGOSEQRMHBC-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone is a complex organic compound characterized by its phenolic and oxazolyl functional groups

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c25-18-12-11-17(13-19(18)26)20(27)14-29-23-24-21(15-7-3-1-4-8-15)22(28-23)16-9-5-2-6-10-16/h1-13,25-26H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLJGOSEQRMHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroxybenzaldehyde with 4,5-diphenyl-1,3-oxazol-2-thiol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles can be applied to enhance the efficiency and sustainability of the production process.

Types of Reactions:

  • Oxidation: The phenolic hydroxyl groups can undergo oxidation to form quinones.

  • Reduction: The oxazolyl group can be reduced to form a corresponding thioether.

  • Substitution: The compound can participate in nucleophilic substitution reactions at the oxazolyl sulfur atom.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed:

  • Quinones from oxidation reactions.

  • Thioethers from reduction reactions.

  • Substituted oxazoles from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe in biological studies to investigate oxidative stress and antioxidant activity.

  • Industry: Use in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone exerts its effects involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The phenolic groups can act as antioxidants, neutralizing free radicals and reducing oxidative damage.

Comparison with Similar Compounds

  • 3,4-Dihydroxyphenylacetic acid

  • Dihydrocaffeic acid

  • 3,4-Dihydroxyphenylglycol

Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone stands out due to its unique combination of phenolic and oxazolyl groups, which contribute to its distinct chemical reactivity and potential biological activity.

This detailed overview provides a comprehensive understanding of 1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone, highlighting its synthesis, reactions, applications, and mechanisms

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